4-(Cyclohex-1-en-1-yl)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohex-1-en-1-yl)phenylboronic acid is an organoboron compound with the molecular formula C12H15BO2 It is characterized by the presence of a cyclohexene ring attached to a phenyl ring, which is further bonded to a boronic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohex-1-en-1-yl)phenylboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-(Cyclohex-1-en-1-yl)phenylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The cyclohexene ring can be reduced to form cyclohexane derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated phenylboronic acids.
Scientific Research Applications
4-(Cyclohex-1-en-1-yl)phenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of 4-(Cyclohex-1-en-1-yl)phenylboronic acid primarily involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and drug delivery. The boronic acid group interacts with molecular targets through the formation of boronate esters, which can modulate biological pathways and processes .
Comparison with Similar Compounds
Phenylboronic acid: Lacks the cyclohexene ring, making it less sterically hindered.
Cyclohexylboronic acid: Contains a cyclohexane ring instead of a cyclohexene ring, affecting its reactivity.
4-(Cyclohex-1-en-1-yl)phenylboronic acid pinacol ester: A derivative with a pinacol protecting group, used for specific synthetic applications.
Uniqueness: this compound is unique due to the presence of both a cyclohexene ring and a phenylboronic acid group. This combination imparts distinct reactivity and steric properties, making it valuable for specialized synthetic and research applications .
Properties
IUPAC Name |
[4-(cyclohexen-1-yl)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BO2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h4,6-9,14-15H,1-3,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYLLYELXGUEYMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CCCCC2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.